molecular formula C9H13N3O3S B028686 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine CAS No. 69500-53-4

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

Cat. No. B028686
CAS RN: 69500-53-4
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-ZETCQYMHSA-N
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Description

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine, also known as OTMMD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. OTMMD belongs to the class of thiadiazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor pathways. It is also believed to have an effect on the central nervous system, which may contribute to its potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound for use in in vitro and in vivo studies. However, one limitation of using 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.

Future Directions

There are several future directions for research on 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease. Another area of research is to investigate its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine, which may lead to the development of more effective therapeutic agents.

Scientific Research Applications

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-[4-[[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NSN=C2OC[C@@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458782
Record name AG-G-70630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

CAS RN

69500-53-4
Record name AG-G-70630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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